Avoid quantification errors from chloro-triazine substitutes. Terbumeton ensures exact calibration for environmental PSII inhibitor monitoring.
Reliable supply with full documentation for research and testing labs.
Terbumeton (CAS 33693-04-8) is a selective methoxy-s-triazine herbicide and a critical analytical reference standard utilized in environmental chemistry and agrochemical research [1]. Structurally characterized by N-tert-butyl and N-ethyl substitutions alongside a methoxy group at position 6, it functions biologically as a Photosystem II (PSII) electron transport inhibitor [1]. From a procurement perspective, its baseline properties include a moderate aqueous solubility of approximately 130 mg/L at 20 °C and a low soil organic carbon partition coefficient, making it highly mobile in aqueous and soil matrices [2]. It is primarily sourced by analytical testing laboratories and hydrogeological researchers requiring exact calibration standards for trace-level water monitoring and soil persistence modeling [1].
Substituting Terbumeton with closely related chloro-triazines (such as Terbuthylazine or Atrazine) or other methoxy-triazines (like Secbumeton) fundamentally compromises analytical integrity and environmental modeling accuracy[1]. The specific methoxy substitution at the triazine ring significantly alters the compound's hydrophilicity, soil organic carbon partition coefficient (Koc), and degradation pathways compared to chloro-analogs [1]. For instance, utilizing Terbuthylazine as a proxy in groundwater leaching models will drastically underestimate soil mobility due to its much higher soil retention [1]. Furthermore, in trace-level chromatographic workflows, generic class-level substitutes fail to provide the exact retention times, ionization efficiencies, and solid-phase microextraction (SPME) partition constants required for compliant GC/MS or LC/MS calibration [2].
Terbumeton exhibits a significantly lower organic carbon-water partition coefficient (Koc) compared to its chloro-analog Terbuthylazine, indicating much higher soil mobility [1]. While Terbuthylazine demonstrates strong soil adsorption with Koc values typically ranging from 151 to 514 L/kg [2], Terbumeton's Koc is measured between 34.6 and 39.2 L/kg in vineyard soils[1]. This ~4.5 to 14-fold reduction in adsorption capacity makes Terbumeton highly prone to leaching.
| Evidence Dimension | Organic carbon normalized adsorption coefficient (Koc) |
| Target Compound Data | 34.6 - 39.2 L/kg (Terbumeton) |
| Comparator Or Baseline | 151 - 514 L/kg (Terbuthylazine) |
| Quantified Difference | ~4.5 to 14-fold lower adsorption capacity for Terbumeton |
| Conditions | Soil adsorption modeling in agricultural/vineyard soils |
Essential for researchers designing accurate groundwater leaching models, as substituting with a chloro-triazine will severely underestimate the mobility of the methoxy-triazine.
The methoxy substitution on Terbumeton significantly increases its hydrophilicity compared to chloro-triazines, directly impacting aqueous formulation and extraction workflows [1]. Terbumeton possesses an aqueous solubility of approximately 130 mg/L at 20 °C [1]. In contrast, Terbuthylazine has a highly restricted water solubility of only 5.0 mg/L at the same temperature [2]. This 26-fold difference in solubility alters partition behavior in liquid-liquid extractions and influences the stability of aqueous calibration standards.
| Evidence Dimension | Water solubility at 20 °C |
| Target Compound Data | 130 mg/L (Terbumeton) |
| Comparator Or Baseline | 5.0 mg/L (Terbuthylazine) |
| Quantified Difference | 26-fold higher aqueous solubility for Terbumeton |
| Conditions | Standard aqueous conditions at 20 °C, pH 7 |
Critical for analytical chemists preparing stable aqueous stock solutions and optimizing partition coefficients for sample extraction protocols.
Terbumeton demonstrates exceptional compatibility with Solid-Phase Microextraction (SPME) workflows for trace environmental analysis [1]. When utilizing Carbowax/divinylbenzene (CW/DVB) fibers in aqueous matrices modified with 30% NaCl, Terbumeton's extraction efficiency increases linearly, yielding limits of detection (LOD) between 10 and 60 ng/L[1]. This performance establishes a robust baseline for regulatory compliance monitoring, as it operates well below the European Union's strict 0.1 μg/L maximum concentration limit for individual pesticides in drinking water [1].
| Evidence Dimension | Limit of Detection (LOD) via SPME-GC/MS |
| Target Compound Data | 10 - 60 ng/L (Terbumeton) |
| Comparator Or Baseline | 0.1 μg/L (100 ng/L) EU Regulatory Limit |
| Quantified Difference | LOD is 40-90% lower than the regulatory threshold |
| Conditions | CW/DVB fiber extraction with 30% NaCl salting-out effect |
Crucial for analytical procurement, as it proves the compound can be reliably used as a calibration standard for ultra-trace regulatory compliance assays.
In environmental fate modeling, Terbumeton exhibits significant sorption hysteresis compared to its dealkylated metabolites, necessitating the procurement of both parent and specific metabolite standards [1]. While Terbumeton has a Koc of 34.6–39.2 L/kg, its primary metabolites (such as desethyl-terbumeton) demonstrate even lower Koc values ranging from 6.8 to 21.1 L/kg [1]. The parent compound shows higher adsorption capacity and lower desorption potential than its metabolites, meaning generic class-level degradation models cannot accurately predict its specific mass transfer in vineyard or orchard soils [1].
| Evidence Dimension | Sorption capacity (Koc) and hysteresis |
| Target Compound Data | 34.6 - 39.2 L/kg (Parent Terbumeton) |
| Comparator Or Baseline | 6.8 - 21.1 L/kg (Desethyl/Deisopropyl metabolites) |
| Quantified Difference | Metabolites exhibit up to a 5-fold reduction in Koc compared to the parent |
| Conditions | Adsorption/desorption kinetics in vineyard soils |
Forces environmental testing labs to procure both the parent compound and its exact metabolites to accurately model biphasic degradation and groundwater risk.
Due to its high aqueous solubility and optimal SPME-GC/MS extraction profile, Terbumeton is procured as a precise calibration standard for quantifying methoxy-triazine residues in municipal and agricultural water supplies. Its established LODs (10-60 ng/L) ensure laboratories can confidently validate methods against the strict EU drinking water directive limit of 0.1 μg/L [1].
Because Terbumeton's Koc (34.6–39.2 L/kg) is substantially lower than that of chloro-triazines like Terbuthylazine, it is specifically selected for soil column and microcosm studies [2]. Researchers use it to map high-mobility transport through topsoil and subsoil, ensuring that predictive models do not underestimate the leaching risk of methoxy-substituted herbicides[3].
In agricultural fate studies, Terbumeton is utilized alongside its specific dealkylated metabolites (e.g., desethyl-terbumeton) to establish accurate degradation kinetics (DT50) and sorption hysteresis in orchard and vineyard soils. The distinct Koc differences between the parent and metabolites make it an ideal model compound for studying biphasic desorption behavior [2].
Irritant;Environmental Hazard